molecular formula C12H18N2O B7503642 azocan-1-yl(1H-pyrrol-2-yl)methanone

azocan-1-yl(1H-pyrrol-2-yl)methanone

Cat. No.: B7503642
M. Wt: 206.28 g/mol
InChI Key: UVGOEOXARWOQFG-UHFFFAOYSA-N
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Description

Azocan-1-yl(1H-pyrrol-2-yl)methanone is a bicyclic organic compound featuring an azocan (8-membered saturated nitrogen heterocycle) linked via a ketone bridge to a 1H-pyrrole ring.

Properties

IUPAC Name

azocan-1-yl(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12(11-7-6-8-13-11)14-9-4-2-1-3-5-10-14/h6-8,13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGOEOXARWOQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Properties

Azocan vs. Azepan Derivatives
  • Azocan-1-yl(1H-pyrrol-2-yl)methanone (target compound) differs from (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone (, MW: 326.44) in ring size and substituents. The ethyl and 4-methoxyphenyl substituents on the pyrrole in increase lipophilicity (logP = 4.19) compared to the unsubstituted pyrrole in the target compound .
  • Crystallographic Data : Compound 4 in (orthorhombic Pbc2 space group, density = 1.675 g·cm⁻³) suggests that azocan derivatives may exhibit comparable crystallinity, though ring size and substituents influence packing efficiency and hydrogen-bonding networks .
Heterocyclic Methanones with Tetrazole/Thiazole Moieties
  • Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) () decompose at 288.7°C and 247.6°C, respectively. Their thermal stability is attributed to extensive hydrogen bonding, a feature less pronounced in azocan-pyrrole methanones due to fewer polar groups .
  • (3,5-Dimethyl-1H-pyrazol-1-yl)[5-ethyl-2-(1H-pyrrol-1-yl)-4-thiazolyl]methanone () incorporates thiazole and pyrazole rings, which enhance aromatic π-π interactions and electronic diversity compared to the target compound’s pyrrole-azocan system .

Physicochemical and Thermodynamic Properties

Property This compound (Inferred) (azepan-1-yl)[1-ethyl-4-(4-methoxyphenyl)-1H-pyrrol-2-yl]methanone Di(1H-tetrazol-5-yl)methanone oxime
Molecular Formula C₁₂H₁₆N₂O (estimated) C₂₀H₂₆N₂O₂ C₂H₂N₈O
Molecular Weight ~220.28 326.44 186.12
logP ~2.5–3.5 (predicted) 4.19 <1 (highly polar)
Thermal Stability Moderate (decomposition >200°C inferred) Not reported 288.7°C
Hydrogen Bond Acceptors 3 (estimated) 3 9

Key Observations :

  • The target compound’s lower logP (vs. ) suggests better aqueous solubility, advantageous for drug delivery.
  • Reduced thermal stability compared to tetrazole derivatives () highlights the role of hydrogen bonding in stabilizing high-temperature phases .

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